molecular formula ClH5N2 B147943 Hydrazine hydrochloride CAS No. 2644-70-4

Hydrazine hydrochloride

Cat. No.: B147943
CAS No.: 2644-70-4
M. Wt: 68.51 g/mol
InChI Key: BIVUUOPIAYRCAP-UHFFFAOYSA-N
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Description

Hydrazine hydrochloride is a chemical compound with the formula NH2NH2·HCl. It appears as white orthorhombic crystals and is known for its high solubility in water. This compound is widely used in various chemical reactions and industrial applications due to its unique properties.

Mechanism of Action

Target of Action

Hydrazine hydrochloride, also known as hydrazine monohydrochloride, primarily targets the arterioles . It is a vasodilator that directly dilates arterioles, with little effect on veins . This action decreases systemic resistance, which can help in conditions like hypertension .

Mode of Action

It is believed to cause arterial vasodilation by inhibiting calcium release from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . It also reacts with carbonyls to form hydrazones , and with CH3 and OOH radicals .

Biochemical Pathways

This compound is involved in various biochemical pathways. It is part of the hydrazine biosynthetic pathways, which consist of two enzymes: flavin-dependent Nw-hydroxylating monooxygenases (NMOs) that produce Nw-hydroxylamine precursors and cupin/MetRS-like enzymes that couple the Nw-hydroxylamines with amino acids via N-N bonds .

Pharmacokinetics

It is known that hydrazine, a related compound, has a bioavailability of 26-50%, is 85-90% protein-bound, and is metabolized in the liver . Its onset of action is between 5 to 30 minutes, and it has an elimination half-life of 2-8 hours .

Result of Action

The primary result of this compound’s action is the dilation of arterioles, leading to decreased systemic resistance . This can help in managing conditions like hypertension . In addition, hydrazone chemicals, which include this compound, have unique biological actions and excellent coordination abilities, making them subjects of interest in pharmaceutical research .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the degradation rate of hydrazine in water is highly dependent on various factors, such as pH, temperature, oxygen content, alkalinity, hardness, and the presence of organic material and metallic ions . Furthermore, hydrazines can be released into the environment from places that make, process, or use these chemicals .

Biochemical Analysis

Biochemical Properties

Hydrazine hydrochloride can react with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction involves the nucleophilic addition of hydrazine to the carbonyl group, forming a hydrazone derivative

Cellular Effects

This compound and its derivatives have been found to be highly toxic, causing significant soft tissue injury, pulmonary injury, seizures, coma, and even death . The neurological presentations can vary based on the compound and dose . In addition, this compound has been shown to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with carbonyl compounds to form hydrazones . This reaction is similar to the formation of imines and involves the nucleophilic addition of hydrazine to the carbonyl group

Temporal Effects in Laboratory Settings

It is known that hydrazine is highly reactive and unstable, rapidly degrading in the environment

Dosage Effects in Animal Models

In animal models, exposure to small amounts of this compound and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurological presentations can vary based on the compound and dose . High-dose intravenous pyridoxine has been suggested as treatment for hydrazine-related neurologic toxicity .

Metabolic Pathways

This compound is metabolized by the N-acetyltransferase 2 (NAT2) enzyme . NAT2 is highly polymorphic, with approximately 50% of the general population being slow acetylators

Transport and Distribution

Accidental discharge into water, air, and soil may occur during storage, handling, transport, and improper waste disposal . Hydrazine rapidly degrades in the environment and is rarely encountered .

Subcellular Localization

It is known that hydrazine can react with carbonyl compounds to form hydrazones, which may influence its localization within the cell

Preparation Methods

Hydrazine hydrochloride can be synthesized through several methods:

Chemical Reactions Analysis

Hydrazine hydrochloride undergoes various types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include nitrogen gas, water, and various hydrazone derivatives .

Scientific Research Applications

Hydrazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Hydrazine hydrochloride can be compared with other similar compounds such as:

This compound is unique due to its specific solubility and reactivity properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

hydrazine;hydrochloride
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InChI

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVUUOPIAYRCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

ClH5N2
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DSSTOX Substance ID

DTXSID101033221
Record name Hydrazine, monohydrochloride
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Molecular Weight

68.51 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Hydrazine monohydrochloride
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CAS No.

5341-61-7, 2644-70-4, 14011-37-1
Record name Hydrazine, dihydrochloride
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Record name Hydrazinium chloride
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Record name Hydrazine monochloride
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Record name Hydrazine, hydrochloride
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Record name Hydrazine dihydrochloride
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Record name Hydrazine, hydrochloride (1:1)
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Record name Hydrazine, monohydrochloride
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Record name HYDRAZINE MONOCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of hydrazine hydrochloride?

A1: this compound has the molecular formula N2H4·HCl and a molecular weight of 68.50 g/mol.

Q2: Is there any spectroscopic data available for characterizing this compound?

A2: While the provided research papers do not offer specific spectroscopic data, they mention techniques like IR spectroscopy [], 1H NMR [][21][24], 13C NMR [], and mass spectrometry [] for characterizing this compound derivatives and reaction products.

Q3: What is the role of this compound in the synthesis of titanium oxide polymers?

A3: Hydrazine monohydrochloride acts as a catalyst in the sol-gel process for synthesizing titanium oxide polymers with low fractal dimensions. It significantly accelerates the polycondensation reaction, eliminating the need for organic ligands and lengthy reaction times [][26].

Q4: How do structural modifications of this compound derivatives affect their biological activity?

A4: Research on nitrogen-containing curcuminoids shows that incorporating a pyrazole ring and specific substituents like -OCH3 or -F in aromatic rings can significantly alter cytotoxicity against various cancer cell lines []. In another study, the presence of chloro, hydroxo, and dimethylamino substituents on naphthalene rings in 2-pyrazoline derivatives enhanced their antimicrobial activity [].

Q5: Are there specific formulation strategies mentioned for this compound?

A5: The provided research primarily focuses on synthetic applications of this compound and does not delve into formulation strategies.

Q6: Is there any information available regarding the pharmacokinetics and pharmacodynamics of this compound?

A6: The provided research focuses primarily on synthetic applications and does not provide information on the pharmacokinetics or pharmacodynamics of this compound.

Q7: Are there studies demonstrating the in vitro and in vivo efficacy of this compound derivatives?

A7: Several studies showcase the biological activity of this compound derivatives. Research on 1,3,5-trisubstituted-2-pyrazolines demonstrated significant analgesic potential in mice models using hot plate and acetic acid-induced writhing tests []. Additionally, pyrazole-C-nucleosides exhibited promising antiviral activity against hepatitis B [].

Q8: Are there alternatives to this compound in specific applications?

A8: While the provided research does not directly compare alternatives, it highlights the use of other reducing agents, like sodium metabisulfite, for synthesizing specific hydrazine derivatives [][16]. The choice of reducing agent can depend on factors such as reaction conditions, desired product purity, and cost-effectiveness.

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